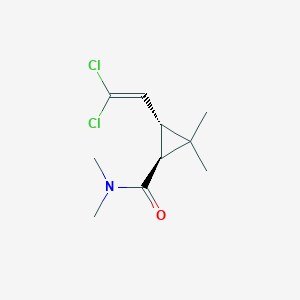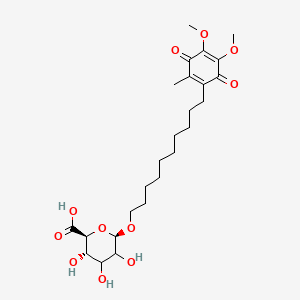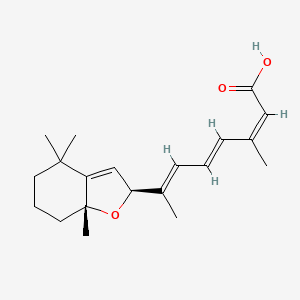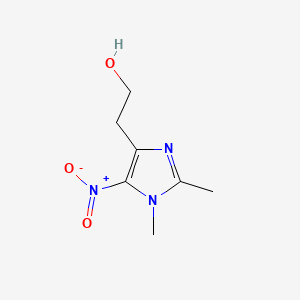
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. This compound is characterized by its unique structure, which includes a nitro group at the 5-position and an ethanol group at the 4-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol typically involves the nitration of imidazole derivatives followed by functional group modifications. One common method involves the nitration of 1,2-dimethylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The resulting 1,2-dimethyl-5-nitroimidazole can then be reacted with ethylene oxide under basic conditions to introduce the ethanol group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 1,2-Dimethyl-5-amino-1H-imidazole-4-ethanol.
Substitution: Various substituted imidazole derivatives.
Cyclization: Complex heterocyclic compounds.
Applications De Recherche Scientifique
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored as a potential drug candidate for treating infections caused by protozoa and bacteria.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and replication . The compound’s molecular targets include enzymes involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for treating protozoal infections.
Uniqueness
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
104575-27-1 |
|---|---|
Formule moléculaire |
C7H11N3O3 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11N3O3/c1-5-8-6(3-4-11)7(9(5)2)10(12)13/h11H,3-4H2,1-2H3 |
Clé InChI |
IHYYHUZRCBWOGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1C)[N+](=O)[O-])CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


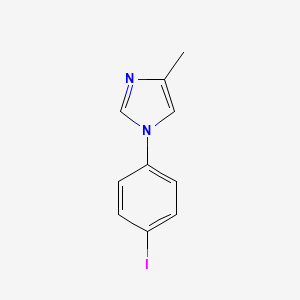
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)

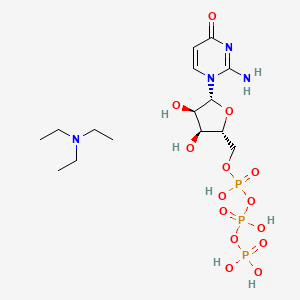
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
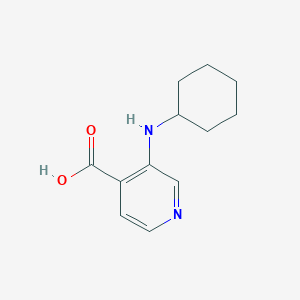
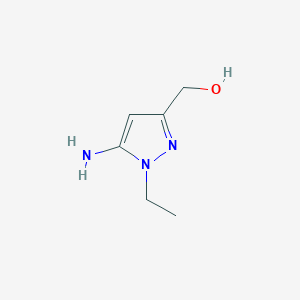
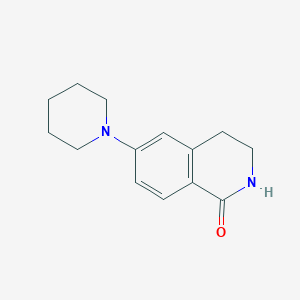
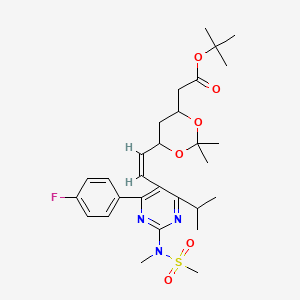
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
